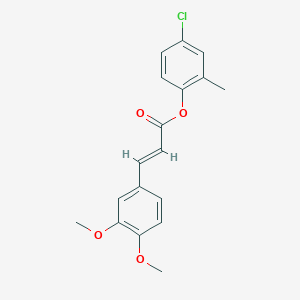

4-chloro-2-methylphenyl 3-(3,4-dimethoxyphenyl)acrylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound 4-chloro-2-methylphenyl 3-(3,4-dimethoxyphenyl)acrylate is a specialized chemical that has garnered attention due to its potential applications in materials science, polymer chemistry, and possibly in the synthesis of complex organic molecules. Its structure implies reactivity conducive to polymerization and could play a role in synthesizing novel materials with unique properties.

Synthesis Analysis

The synthesis of compounds related to 4-chloro-2-methylphenyl 3-(3,4-dimethoxyphenyl)acrylate involves the reaction of chlorophenol with acryloyl chloride in the presence of triethylamine in an ethyl acetate solution, similar to the preparation of 4-Chlorophenyl acrylate. This process is indicative of the potential synthesis pathway for the compound , utilizing free radical polymerization techniques for polymer synthesis (Thamizharasi, Srinivas, Sulochana, & Reddy, 1999).

Molecular Structure Analysis

The molecular structure and crystalline forms of related compounds have been extensively studied, providing insights into the behavior and properties of similar acrylate compounds. For example, the E and Z isomers of 3-(2,5-dimethoxyphenyl)-2-(4-methoxyphenyl)acrylonitrile have been characterized, offering potential parallels in analyzing the molecular structure of 4-chloro-2-methylphenyl 3-(3,4-dimethoxyphenyl)acrylate (Shinkre et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving acrylate compounds, including polymerization and copolymerization, reveal the reactive nature of these chemicals. The reactivity ratios and thermal properties of copolymers derived from acrylates have been thoroughly investigated, highlighting the potential for creating materials with tailored properties through the manipulation of chemical structures and reaction conditions (Thamizharasi et al., 1999).

Physical Properties Analysis

Acrylate compounds demonstrate a range of physical properties, including thermal stability, which can be significantly influenced by the specific chemical structure and the presence of functional groups such as chloro and methoxy groups. The inclusion of chlorophenyl groups, for instance, has been shown to enhance the thermal stability of copolymers, suggesting that 4-chloro-2-methylphenyl 3-(3,4-dimethoxyphenyl)acrylate might exhibit similar enhancements in thermal properties (Thamizharasi et al., 1999).

Chemical Properties Analysis

The chemical properties of acrylate-related compounds, such as their reactivity in polymerization reactions and the formation of copolymers with unique properties, are crucial for understanding the potential applications of 4-chloro-2-methylphenyl 3-(3,4-dimethoxyphenyl)acrylate. Research into the copolymerization of chlorophenyl acrylate with methyl acrylate provides a foundation for predicting the behavior of similar compounds in chemical reactions and their potential utility in developing new materials (Thamizharasi et al., 1999).

Wissenschaftliche Forschungsanwendungen

1. Polymer Synthesis and Copolymerization

4-Chloro-2-methylphenyl 3-(3,4-dimethoxyphenyl)acrylate has been explored in the synthesis of various polymers and copolymers. For instance, studies have reported on the synthesis and styrene copolymerization of novel phenoxy ring-substituted isopropyl phenylcyanoacrylates, where variants of chlorophenoxy groups were used (Whelpley et al., 2022) (Whelpley et al., 2022). Additionally, research on the synthesis and styrene copolymerization of novel ring-substituted isobutyl phenylcyanoacrylates has demonstrated the application of these compounds in creating diverse copolymers (Abuelroos et al., 2020) (Abuelroos et al., 2020).

2. Characterization and Applications in Leather Industry

4-Chloro-2-methylphenyl 3-(3,4-dimethoxyphenyl)acrylate has been used in the synthesis of specific acrylates like 4-Chlorophenyl acrylate, which have applications in the leather industry. For example, the copolymerization of 4-Chlorophenyl acrylate with methyl acrylate has been studied for potential use as binders in leather top coats and base coats (Thamizharasi et al., 1999) (Thamizharasi et al., 1999).

3. Corrosion Inhibition

Research on the corrosion inhibition properties of various photo-cross-linkable polymers, including derivatives of chlorophenyl acrylates, has shown their effectiveness in protecting metal surfaces. These polymers act as mixed-type inhibitors, demonstrating significant efficiency in corrosion control (Baskar et al., 2014) (Baskar et al., 2014).

4. Photoreactive Polymer Research

The photoreactivity of polymers containing chlorophenyl acrylate derivatives has been a subject of study. The synthesis and characterization of polymers with photoreactive side chains, including chlorophenyl acrylate structures, have been explored for applications in various fields such as coatings and adhesives (Kawatsuki et al., 1997) (Kawatsuki et al., 1997).

5. Application in Photovoltaics

Studies on molecular engineering of organic sensitizers for solar cell applications have shown the potential use of chlorophenyl acrylate derivatives. These compounds, when engineered at a molecular level, can enhance the efficiency of solar cells by improving photon to current conversion efficiency (Kim et al., 2006) (Kim et al., 2006).

Eigenschaften

IUPAC Name |

(4-chloro-2-methylphenyl) (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17ClO4/c1-12-10-14(19)6-8-15(12)23-18(20)9-5-13-4-7-16(21-2)17(11-13)22-3/h4-11H,1-3H3/b9-5+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXHKVLNNWPXKFS-WEVVVXLNSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)OC(=O)C=CC2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C=CC(=C1)Cl)OC(=O)/C=C/C2=CC(=C(C=C2)OC)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17ClO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(4-chloro-2-methylphenyl) (E)-3-(3,4-dimethoxyphenyl)prop-2-enoate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(2,5-difluorophenyl)-2-[(4-methyl-2-pyrimidinyl)oxy]acetamide](/img/structure/B5536796.png)

![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-1-(1-naphthyl)ethanone](/img/structure/B5536801.png)

![3-isobutyl-N-[2-methoxy-1-(2-pyridinyl)ethyl]-N,1-dimethyl-1H-pyrazole-5-carboxamide](/img/structure/B5536809.png)

![4-methyl-2-{3-[(4-methyl-1-piperidinyl)carbonyl]phenoxy}pyrimidine](/img/structure/B5536829.png)

![3-(3-methoxyphenyl)-N-methyl-N-[(2E)-3-phenyl-2-propen-1-yl]-1H-pyrazole-5-carboxamide](/img/structure/B5536852.png)

![N-{[4-(dimethylamino)tetrahydro-2H-pyran-4-yl]methyl}-1-(2-piperidin-2-ylethyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5536856.png)

![rel-(4aR,7aS)-1-{2-[rel-(1R,5S)-3,8-diazabicyclo[3.2.1]oct-3-yl]-4-pyrimidinyl}octahydrothieno[3,4-b]pyrazine 6,6-dioxide dihydrochloride](/img/structure/B5536862.png)

![4-[(3-chloro-4-methoxyphenyl)sulfonyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5536867.png)

![N-methyl-2-(3-methyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)-N-[(4-methyl-1,2,3-thiadiazol-5-yl)methyl]acetamide](/img/structure/B5536904.png)

![N-(2-{[2-(ethylamino)-6-methyl-4-pyrimidinyl]amino}ethyl)acetamide](/img/structure/B5536909.png)

![1-[(4-methylphenyl)sulfonyl]-4-[(1-methyl-1H-pyrrol-2-yl)methyl]piperazine](/img/structure/B5536916.png)